molecular formula C13H10F3NO3S B1445004 Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate CAS No. 886366-51-4

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate

Cat. No.: B1445004
CAS No.: 886366-51-4
M. Wt: 317.29 g/mol
InChI Key: OGTLRQVDRSIQEF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to the thiazole ring. The ethyl ester group is attached to the carboxylate moiety of the thiazole ring.

Preparation Methods

The synthesis of Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using ethyl bromoacetate under basic conditions to yield the desired thiazole derivative . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Scientific Research Applications

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate can be compared with other thiazole derivatives such as:

This compound stands out due to the unique electronic and steric effects imparted by the trifluoromethoxy group, which can enhance its biological activity and chemical reactivity .

Biological Activity

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which enhances its electronic properties and biological activity. The molecular formula is C12H10F3N O2S, and its CAS number is 886366-51-4.

The mechanism of action of this compound involves interactions with various biological targets:

  • Antimicrobial Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication, leading to bactericidal effects.
  • Antitumor Activity : Studies suggest that it can induce apoptosis in cancer cells by interacting with proteins involved in cell survival pathways, such as Bcl-2 .
  • Enzyme Inhibition : It has been used as a probe in enzyme studies, particularly in understanding protein-ligand interactions and enzyme mechanisms.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table highlighting its activity against different biological targets:

Biological Activity Assay Type IC50 Value (µg/mL) Reference
AntimicrobialBacterial Inhibition1.61 ± 1.92
AntitumorCytotoxicity Assay< 4
AntiviralViral Replication Inhibition>50% at 50 µM

Case Study 1: Antitumor Activity

In a study examining various thiazole derivatives, this compound demonstrated significant cytotoxic effects against cancer cell lines such as Jurkat and HT29. Its IC50 values were comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of thiazole derivatives showed that this compound effectively inhibited the growth of several bacterial strains. The mechanism was linked to the inhibition of key metabolic pathways essential for bacterial survival.

Comparative Analysis

When compared to other thiazole derivatives, this compound exhibits unique properties due to the trifluoromethoxy group. This structural feature enhances its reactivity and biological activity compared to compounds with simpler substituents.

Compound Structure Biological Activity
This compoundStructureAntimicrobial, Antitumor
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylateStructureLower activity due to less electron-withdrawing effect
4-(4-Bromophenyl)thiazole-2-carboxylateStructureModerate activity

Properties

IUPAC Name

ethyl 4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3S/c1-2-19-12(18)11-17-10(7-21-11)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTLRQVDRSIQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethanone (20.0 g, 71 mmol) and ethyl 2-amino-2-thioxoacetate (9.466 g, 71 mmol) in absolute EtOH (200 mL) was stirred at 80° C. for 16 h. The mixture was concentrated under reduced pressure, diluted with saturated aqueous sodium carbonate (100 mL) and extracted with EtOAc (4×80 mL). The combined organic layers were washed with brine (50 mL), dried over Na2SO4, filtered and concentrated under reduced pressure, to give the title compound as a white solid (13 g, 57%). MS (ES+) C13H10F3NO3S requires: 317. found: 318 [M+H]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.466 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate
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Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate

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